molecular formula C19H22N2OS B2750507 N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 1421531-87-4

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2750507
CAS No.: 1421531-87-4
M. Wt: 326.46
InChI Key: OBRJFOUEFWWQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic carboxamide derivative featuring a cyclohexene core substituted with a pyridine-methyl group and a thiophene-ethyl moiety.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c22-19(17-7-2-1-3-8-17)21(12-10-18-9-5-13-23-18)15-16-6-4-11-20-14-16/h1-2,4-6,9,11,13-14,17H,3,7-8,10,12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRJFOUEFWWQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Gaps

  • However, the absence of a quinolone core may limit its efficacy against DNA gyrase targets .
  • Neuroactive Potential: Compounds in with thiophen-2-yl ethyl groups (e.g., entry d) are linked to aminergic receptors due to their amine-oxide and sulfonate groups. The target compound’s carboxamide group may instead favor protease or kinase interactions.
  • Synthetic Challenges: The cyclohexene carboxamide scaffold may pose synthetic hurdles in stereoselective synthesis compared to simpler quinolone or tetrahydronaphthalene derivatives.

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